

solubility profile of 6-Azaspiro[3.5]nonan-9-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Azaspiro[3.5]nonan-9-one

Cat. No.: B15264363

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Solubility Profile of 6-Azaspiro[3.5]nonan-9-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental solubility data for **6-Azaspiro[3.5]nonan-9-one** is not readily available in published literature. The following guide provides a hypothetical solubility profile based on the compound's chemical structure, alongside established experimental protocols for determining solubility. The quantitative data presented is illustrative and should be confirmed through laboratory experimentation.

Introduction

6-Azaspiro[3.5]nonan-9-one is a spirocyclic organic compound featuring a secondary amine and a ketone functional group. Understanding its solubility in various solvents is crucial for its application in chemical synthesis, purification, formulation, and various research and development activities. This document outlines a predicted solubility profile and provides detailed methodologies for its experimental determination.

Predicted Solubility Profile of 6-Azaspiro[3.5]nonan-9-one







The molecular structure of **6-Azaspiro**[**3.5]nonan-9-one** contains both polar (ketone and secondary amine) and non-polar (aliphatic rings) moieties. This amphiphilic nature suggests a varied solubility across different solvent classes. The secondary amine can act as a hydrogen bond acceptor and donor, while the ketone is a hydrogen bond acceptor. These features enhance solubility in polar protic and aprotic solvents. However, the carbon backbone limits its solubility in highly polar solvents like water.

Based on these structural characteristics, a plausible, hypothetical solubility profile at ambient temperature (20-25°C) is presented in Table 1.

Table 1: Hypothetical Solubility Profile of 6-Azaspiro[3.5]nonan-9-one



Solvent Class	Solvent	Predicted Solubility (g/L)	Qualitative Description
Polar Protic	Water	< 1	Sparingly Soluble
Methanol	50 - 100	Soluble	
Ethanol	20 - 50	Moderately Soluble	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	> 200	Very Soluble
N,N- Dimethylformamide (DMF)	> 200	Very Soluble	
Acetonitrile	10 - 20	Slightly Soluble	_
Acetone	50 - 100	Soluble	
Non-Polar	Dichloromethane (DCM)	> 100	Very Soluble
Chloroform	> 100	Very Soluble	
Toluene	5 - 10	Slightly Soluble	
Hexane	< 0.1	Insoluble	-
Acids/Bases	1M Hydrochloric Acid	> 100	Soluble (forms salt)
1M Sodium Hydroxide	< 1	Insoluble	

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for qualitatively and quantitatively determining the solubility of a compound like **6-Azaspiro[3.5]nonan-9-one**.

This method provides a rapid assessment of solubility in various solvents.[1][2]

• Preparation: Add approximately 10-20 mg of **6-Azaspiro[3.5]nonan-9-one** to a small test tube.



- Solvent Addition: Add 1 mL of the desired solvent to the test tube.
- Mixing: Vigorously shake the test tube for 1-2 minutes.
- Observation: Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
- Heating (Optional): Gently warm the mixture to observe any change in solubility with temperature.
- pH Effects: Test solubility in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to determine the compound's acid-base properties.[1][2]

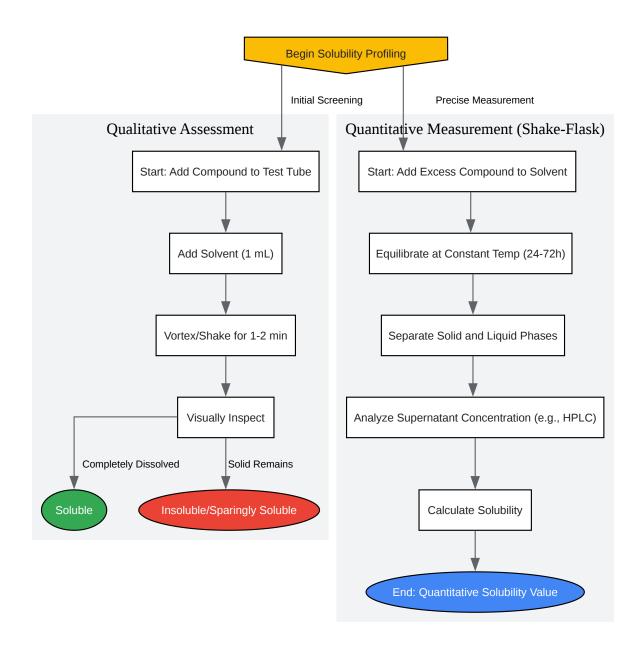
The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound.[3]

- Sample Preparation: Add an excess amount of **6-Azaspiro[3.5]nonan-9-one** to a sealed vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vials to stand undisturbed at the same constant temperature
 until the undissolved solid has settled. Centrifugation or filtration can be used to separate the
 saturated solution from the excess solid.
- Quantification: Accurately withdraw a known volume of the supernatant. Analyze the
 concentration of the dissolved solute using a suitable analytical technique such as HighPerformance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis
 Spectroscopy after creating a proper calibration curve.
- Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the volume of the aliquot.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.





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Caption: Workflow for solubility determination.

Conclusion



While specific experimental data for the solubility of **6-Azaspiro**[**3.5]nonan-9-one** is not currently published, its molecular structure allows for a reasoned prediction of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, and in chlorinated solvents such as dichloromethane, with limited solubility in water and non-polar aliphatic solvents. The provided experimental protocols offer a robust framework for the empirical determination of this compound's solubility, which is a critical parameter for its effective use in research and development.

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